molecular formula C14H7Cl2IN2OS B11067758 2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-5-iodobenzamide

2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-5-iodobenzamide

Cat. No.: B11067758
M. Wt: 449.1 g/mol
InChI Key: CMVXUCDIOPILGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-5-iodobenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of chlorine, iodine, and benzothiazole groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-5-iodobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: The benzothiazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Iodination: The iodination of the benzamide moiety can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

    Coupling Reaction: The final step involves coupling the chlorinated benzothiazole core with the iodinated benzamide moiety under appropriate conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-5-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The benzothiazole and benzamide moieties can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium cyanide, or organolithium compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or alkyl derivatives, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-5-iodobenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-5-iodobenzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-5-iodobenzamide can be compared with other similar compounds, such as:

    2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)nicotinamide: This compound has a similar benzothiazole core but differs in the substitution pattern and functional groups.

    2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)carbamothioylbenzamide: This compound contains a carbamothioyl group instead of the iodobenzamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H7Cl2IN2OS

Molecular Weight

449.1 g/mol

IUPAC Name

2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-5-iodobenzamide

InChI

InChI=1S/C14H7Cl2IN2OS/c15-9-5-4-7(17)6-8(9)13(20)19-14-18-12-10(16)2-1-3-11(12)21-14/h1-6H,(H,18,19,20)

InChI Key

CMVXUCDIOPILGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=C(C=CC(=C3)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.